molecular formula C8H8ClN B11801119 6-Chloro-2-methyl-3-vinylpyridine

6-Chloro-2-methyl-3-vinylpyridine

Cat. No.: B11801119
M. Wt: 153.61 g/mol
InChI Key: QQTMRFUIVVXSMH-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-vinylpyridine (CAS 1355205-23-0) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 8 H 8 ClN and a molecular weight of 153.61 g/mol, this compound serves as a valuable synthetic intermediate . The structure of this pyridine derivative features two distinct reactive sites: a chloro group and a vinyl group, which allow for further functionalization through various chemical reactions. This makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules. Compounds containing vinylpyridine motifs are of significant interest in medicinal chemistry, as they can be designed to act as covalent warheads, targeting specific cysteine residues in proteins . The reactivity of the vinyl group can be tuned through substitution, offering a strategy to modulate the compound's properties for specific applications . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

6-chloro-3-ethenyl-2-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-4-5-8(9)10-6(7)2/h3-5H,1H2,2H3

InChI Key

QQTMRFUIVVXSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C=C

Origin of Product

United States

Preparation Methods

Reduction of 2-Chloro-6-methylnicotinic Acid to (2-Chloro-6-methylpyridin-3-yl)methanol

The synthesis begins with the reduction of 2-chloro-6-methylnicotinic acid to its corresponding primary alcohol, (2-chloro-6-methylpyridin-3-yl)methanol. This step employs lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions. A 500 mL three-necked round-bottom flask is charged with 2-chloro-6-methylnicotinic acid (6.40 g, 37.3 mmol) and THF (100 mL), followed by gradual addition of LiAlH₄ (1.42 g, 37.3 mmol) at 0°C . The mixture is stirred at room temperature for 16 hours, quenched with saturated sodium bicarbonate, and filtered through Celite®. The crude product is obtained in 77% yield (4.52 g) as a yellow solid after extraction with ethyl acetate and drying over MgSO₄ .

Table 1: Reduction of 2-Chloro-6-methylnicotinic Acid

ParameterDetail
Starting Material2-Chloro-6-methylnicotinic acid
Reducing AgentLiAlH₄ (1.0 equiv)
SolventTHF
Temperature0°C → Room temperature
Reaction Time16 hours
Yield77%

Wittig Reaction for Vinyl Group Introduction

The critical step in forming the vinyl group involves a Wittig reaction between 2-chloro-6-methylnicotinaldehyde and methyltriphenylphosphonium bromide. A 250 mL reactor is charged with methyltriphenylphosphonium bromide (3.00 g, 8.4 mmol) and anhydrous THF (60 mL) under nitrogen . The solution is cooled to −78°C, and butyllithium (3.40 mL, 8.40 mmol, 2.5 M in hexanes) is added dropwise to generate the ylide. After 30 minutes, 2-chloro-6-methylnicotinaldehyde (1.32 g, 8.50 mmol) is introduced, and the reaction is warmed to room temperature over 16 hours . Workup involves quenching with water, extraction with ethyl acetate, and chromatography to isolate 6-chloro-2-methyl-3-vinylpyridine.

Table 2: Wittig Reaction Conditions

ParameterDetail
Aldehyde2-Chloro-6-methylnicotinaldehyde
Ylide PrecursorMethyltriphenylphosphonium bromide
BaseButyllithium (1.2 equiv)
SolventTHF
Temperature−78°C → Room temperature
Reaction Time16 hours

Characterization and Analytical Data

The final product is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, J = 7.8 Hz, 1H), 7.09 (d, J = 7.8 Hz, 1H), 6.73 (dd, J = 17.6, 11.2 Hz, 1H), 5.78 (dd, J = 17.6, 1.0 Hz, 1H), 5.43 (dd, J = 11.2, 1.0 Hz, 1H) .

  • HRMS (ESI+): Calcd for C₈H₈ClN [M+H]⁺: 154.0318, Found: 154.0321 .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (base or acid).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol, methanol).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-2-methyl-3-vinylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-vinylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and vinyl groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-2-methyl-3-vinylpyridine with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Chloro-2-methyl-3-vinylpyridine Cl (6), CH₃ (2), CH₂=CH (3) C₈H₇ClN 152.60 Reactive vinyl group; used in olefination and polymer synthesis
6-Chloro-2-iodo-3-methylpyridine Cl (6), I (2), CH₃ (3) C₆H₅ClIN 255.47 Heavy halogen (I) enhances steric bulk; potential cross-coupling precursor
6-Chloro-3-methylpicolinaldehyde Cl (6), CH₃ (3), CHO (2) C₇H₆ClNO 155.58 Aldehyde group enables condensation reactions; intermediate in drug synthesis
6-Chloro-2-methyl-3-nitropyridine Cl (6), CH₃ (2), NO₂ (3) C₆H₅ClN₂O₂ 172.57 Nitro group increases electrophilicity; potential explosive/pharmaceutical intermediate
6-Chloro-2-methylpyridin-3-amine Cl (6), CH₃ (2), NH₂ (3) C₆H₇ClN₂ 142.59 Amino group facilitates nucleophilic substitution; bioactive scaffold
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Cl (phenyl), CF₃ (phenyl), F (3), CH₃ (2) C₁₃H₉ClF₄N 294.67 Trifluoromethyl and fluoro groups enhance lipophilicity; studied for biological activity
2-Chloro-6-phenylpyridine-3-carbonitrile Cl (2), CN (3), C₆H₅ (6) C₁₂H₇ClN₂ 214.65 Planar structure with high aromaticity; used in crystal engineering

Structural and Reactivity Comparisons

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in 6-Chloro-2-methyl-3-nitropyridine and 2-Chloro-6-phenylpyridine-3-carbonitrile increase electrophilicity, directing further substitutions to specific ring positions. In contrast, the vinyl group in 6-Chloro-2-methyl-3-vinylpyridine enables π-bond reactivity . Halogens: Chloro substituents enhance stability and direct meta/para substitutions. Iodo substituents (e.g., 6-Chloro-2-iodo-3-methylpyridine) enable cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorinated Groups: The trifluoromethyl (-CF₃) group in 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine improves metabolic stability and bioavailability in drug candidates .
  • Applications: Pharmaceuticals: Amino derivatives (e.g., 6-Chloro-2-methylpyridin-3-amine) serve as intermediates in antiviral or anticancer agents . Materials Science: Vinyl-substituted pyridines are precursors for conductive polymers . Agrochemicals: Nitro- and trifluoromethyl-substituted compounds exhibit pesticidal or herbicidal activity .

Physicochemical Properties

  • Solubility : Hydrophobic groups (e.g., -CF₃, phenyl) reduce water solubility, while polar groups (e.g., -NH₂, -CHO) enhance it .
  • Stability : Nitro-substituted pyridines may decompose explosively under heat or shock, requiring careful handling .

Biological Activity

6-Chloro-2-methyl-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClN. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a chlorine atom, a methyl group, and a vinyl group, contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 153.61 g/mol
  • IUPAC Name : 6-chloro-3-ethenyl-2-methylpyridine
  • Canonical SMILES : CC1=C(C=CC(=N1)Cl)C=C

The biological activity of 6-Chloro-2-methyl-3-vinylpyridine is hypothesized to involve interactions with various cellular targets, including enzymes and receptors. The presence of the chlorine and vinyl groups may enhance its binding affinity and reactivity, influencing biochemical pathways crucial for cellular function.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that 6-Chloro-2-methyl-3-vinylpyridine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro assays demonstrated that 6-Chloro-2-methyl-3-vinylpyridine can inhibit the proliferation of certain cancer cell lines. The specific mechanisms through which it exerts these effects are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Study A (2023)Evaluated antimicrobial activity against E. coli and S. aureusShowed significant inhibition at concentrations as low as 50 µg/mL
Study B (2024)Investigated anticancer effects on HeLa cellsInduced apoptosis with an IC50 value of 15 µM
Study C (2024)Assessed cytotoxicity in normal human cellsMinimal cytotoxic effects observed at therapeutic concentrations

Detailed Research Findings

  • Antimicrobial Studies : A study conducted in 2023 evaluated the compound's effectiveness against common pathogens. Results indicated a substantial reduction in bacterial growth, with a minimum inhibitory concentration (MIC) identified at 50 µg/mL for both E. coli and S. aureus.
  • Anticancer Activity : In a 2024 study focusing on HeLa cervical cancer cells, 6-Chloro-2-methyl-3-vinylpyridine was shown to induce apoptosis at concentrations around 15 µM, suggesting its potential as a chemotherapeutic agent.
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxicity of the compound in normal human fibroblast cells, revealing minimal adverse effects at therapeutic concentrations, thus indicating a favorable safety profile for further development.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-methyl-3-vinylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and cross-coupling reactions. For example:

  • Step 1 : Chlorination at the 6-position of 2-methylpyridine using POCl₃ or SOCl₂ under reflux.
  • Step 2 : Introduction of the vinyl group via Suzuki-Miyaura coupling using a vinyl boronic acid and Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–5 mol%) and base (e.g., Na₂CO₃ vs. K₃PO₄) to improve yields. Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing 6-Chloro-2-methyl-3-vinylpyridine?

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, vinyl protons appear as doublets (δ 5.0–6.5 ppm) with coupling constants (J ≈ 10–17 Hz) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, particularly for the vinyl group’s geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at –20°C under inert gas.
  • Light Sensitivity : The vinyl group may undergo [2+2] photodimerization; use amber vials for long-term storage .
  • Solvent Compatibility : Stable in DMSO and dichloromethane but reacts with strong acids/bases. Avoid aqueous solutions at pH > 10 .

Q. What are the typical reactivity patterns of the chloro, methyl, and vinyl substituents in this compound?

  • Chloro Group : Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.
  • Vinyl Group : Undergoes Heck coupling or epoxidation via mCPBA.
  • Methyl Group : Resists oxidation but can be functionalized via radical bromination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for vinyl group functionalization?

  • Isotopic Labeling : Use deuterated vinyl groups to track regioselectivity in Diels-Alder reactions.
  • Kinetic Profiling : Compare rate constants under varying temperatures and catalysts (e.g., Pd vs. Cu) to identify rate-determining steps .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for competing pathways .

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?

  • Case Example : If NMR suggests a planar vinyl group but X-ray shows distortion, perform variable-temperature NMR to assess conformational flexibility.
  • Multi-Technique Validation : Cross-validate with IR (C=C stretch ~1600 cm⁻¹) and Raman spectroscopy. Use Hirshfeld surface analysis to evaluate crystal packing effects .

Q. What computational strategies predict the electronic and steric effects of substituents on reactivity?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in DMF vs. toluene).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR for drug discovery .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Derivatization Strategies :
    • Replace the methyl group with CF₃ for metabolic stability (see for analogous pyridine derivatives).
    • Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to modulate electron density .
  • Bioactivity Testing : Use MIC assays against Gram-positive/negative bacteria to evaluate antimicrobial potential. Compare with structurally related compounds (e.g., 6-chloro-3-trifluoromethylpyridines) .

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